molecular formula C16H10FNO2 B2830237 2-(4-Fluorophenyl)quinoline-4-carboxylic acid CAS No. 441-28-1

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2830237
CAS No.: 441-28-1
M. Wt: 267.259
InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a carboxylic acid group at the 4-position and a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yields but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, a carboxylic acid group, and a fluorophenyl substituent. Its molecular formula is C₁₆H₁₀FNO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom is believed to enhance its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The compound's structure contributes significantly to its biological activity. The quinoline framework is known for its diverse pharmacological properties, while the carboxylic acid group can facilitate interactions with biological macromolecules.

Property Details
Molecular FormulaC₁₆H₁₀FNO₂
Molecular Weight267.25 g/mol
StructureQuinoline core with -COOH and fluorophenyl substituent

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have evaluated the antimicrobial properties of quinoline derivatives. For instance, derivatives of quinoline-4-carboxylic acids demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • In vitro studies showed that modifications to the quinoline structure could enhance antibacterial efficacy, with some derivatives showing IC50 values in single digits against specific cancer cell lines .
  • Antitumor Activity :
    • The compound has been tested for its anticancer properties. For example, a study reported that quinoline derivatives exhibited selective cytotoxicity towards certain cancer cell lines (H460 and MKN-45) . This selectivity suggests potential for development as an anticancer agent.
  • Inhibition of Enzymes :
    • It has been indicated that the compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, docking studies suggested good binding affinity of synthesized derivatives with target proteins like TACE (Tumor Necrosis Factor-alpha Converting Enzyme) .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity : A series of synthesized quinoline derivatives were evaluated using the agar diffusion method against various bacterial strains. Among these, compounds with higher lipophilicity showed enhanced antibacterial activity .
  • Antitumor Studies : Research involving the evaluation of quinoline derivatives against multiple cancer cell lines revealed that certain modifications led to improved selectivity and potency against tumor cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted isatins with aromatic ketones under basic conditions. Efficient synthetic routes have been developed to yield high quantities of this compound for further biological evaluation .

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSAIQFBELCOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441-28-1
Record name 2-(4-fluorophenyl)quinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 36.78 g (0.25 mol) of isatin in 500 ml of ethanol was added 75 ml of 10N sodium hydroxide. After a few minutes of stirring a solid precipitated. To this mixture was added 35 ml (0.286 mol) of p-fluoroacetophenone, and it was stirred and heated under reflux for 1.5 hr. It was then allowed to cool slightly, and acidified with 250 ml of 3N hydrochloric acid. The precipitated solid was collected, washed with water and with ether, and dried to give 50.6 g of crude product, mp 205-215. Recrystallization from ethanol gave 38.8 g of the above-named acid, mp 210°-213° dec.
Quantity
36.78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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